molecular formula C28H42N2Na2O23 B13854556 Chondroitin Sodium Salt

Chondroitin Sodium Salt

Cat. No.: B13854556
M. Wt: 820.6 g/mol
InChI Key: PJIUBKBHEGKTJL-VUHXTTSISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chondroitin Sodium Salt is a sulfated glycosaminoglycan (GAG) polymer that is a critical structural component of cartilage and other connective tissues, primarily found covalently linked to proteins in the form of proteoglycans such as aggrecan [https://www.ncbi.nlm.nih.gov/books/NBK532295/]. In research, it is extensively used to study the pathophysiology of osteoarthritis, as its oral administration is investigated for potential symptom-modifying effects, including the reduction of pain and improvement of joint function, though its mechanisms are not fully defined [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7811844/]. Its primary researched mechanism of action involves the inhibition of nuclear factor kappa B (NF-κB) signaling, which can suppress the expression of pro-inflammatory cytokines and catabolic enzymes like matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9047459/]. Beyond inflammation, Chondroitin Sulfate is known to stimulate the synthesis of ECM components, including collagen and proteoglycans, by chondrocytes, thereby promoting an anabolic environment conducive to cartilage repair and homeostasis [https://www.sciencedirect.com/topics/medicine-and-dentistry/chondroitin-sulfate]. Researchers also utilize this compound in in vitro 3D cell culture systems and biomaterial scaffolds to create a more physiologically relevant microenvironment for tissue engineering and regenerative medicine studies. This product is supplied as a high-purity reagent strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H42N2Na2O23

Molecular Weight

820.6 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1

InChI Key

PJIUBKBHEGKTJL-VUHXTTSISA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Enzymatic Extraction and Hydrolysis from Animal Cartilage

The classical and most common method involves extraction from animal cartilage (bovine, avian, porcine, fish). The process includes:

  • Raw Material Preparation: Cartilage is cleaned and prepared.
  • Enzymatic Hydrolysis: Using proteolytic enzymes such as Sumizyme MP and pancreatin to break down proteins and release chondroitin sulfate.
  • pH Adjustment: Initial alkaline conditions (pH 8–11) for enzymolysis, followed by acidification to pH 6–8 for enzyme activity optimization.
  • Temperature Control: Enzymolysis performed at 42–50 °C, followed by heating to 80 °C to terminate enzymatic activity.
  • Filtration: Removal of solids to obtain a crude chondroitin sulfate solution.

This method, described in Chinese patent CN103214595A, achieves high yield and quality with controlled enzymatic steps and pH/temperature regulation.

Purification by Ion Exchange and Precipitation

Purification is critical to remove impurities such as proteins, heavy metals, and residual salts. The method detailed in patent CN104530258A involves:

This method yields a product with purity over 98%, protein content below 1.1%, and is scalable for industrial production, enabling the production of 100 kg/day with 1000 L resin.

Chemical Hydrolysis and Precipitation

As described in European patent EP2658876A1, sodium chondroitin sulfate is prepared from cartilage through:

This method is versatile for cartilage from multiple animal origins (bovine, sheep, pig, horse, bird, fish) and emphasizes microbiological and viral safety, producing a homogeneous product with high purity (>95% to >98%) and controlled molecular weight distribution.

Microbial Biosynthesis

A novel approach demonstrated by recent research involves genetically engineered Escherichia coli capable of one-step biosynthesis of sulfated chondroitin:

  • Genetic Engineering: E. coli K4 strain is modified to delete fructosyltransferase gene and express chondroitin sulfotransferase.
  • Intracellular Production: The bacteria produce chondroitin and sulfate donor molecules, enabling sulfation inside the cell.
  • Yield and Purity: Achieved intracellular chondroitin sulfate production of ~27 μg/g dry cell weight with about 96% sulfation.
  • Protein Engineering: Rational design of sulfotransferase enzymes improves sulfation efficiency.

This method represents a sustainable, animal-free production route with potential for scale-up and reduced contamination risk but currently remains at experimental stage.

Comparative Summary of Preparation Methods

Preparation Method Key Steps Purity Achieved Scale Potential Advantages Limitations
Enzymatic extraction from cartilage Enzymolysis (Sumizyme MP, pancreatin), pH & temp control, filtration High (USP/EP standards) Industrial scale Established, high yield Dependent on animal sources
Ion exchange purification Cation and anion exchange resins, ultrafiltration, ethanol precipitation >98% purity, <1.1% protein Industrial scale High purity, scalable Requires complex resin systems
Chemical hydrolysis and precipitation Deproteinization, enzymatic hydrolysis, acid hydrolysis, precipitation >95% purity Industrial scale Broad raw material applicability Multiple chemical steps
Microbial biosynthesis Genetic engineering of E. coli, intracellular sulfation ~96% sulfation Experimental scale Animal-free, sustainable Low yield, early development stage

Detailed Data from Research Findings

Enzymatic Hydrolysis Conditions (Patent CN103214595A)

Parameter Range/Value
Cartilage weight salt addition 1% – 3.5%
pH during enzymolysis 8 – 11
Sumizyme MP dosage 0.2% – 0.4% (w/w)
Sumizyme MP time 1 – 3 hours
Pancreatin dosage 0.4% – 0.6% (w/w)
Pancreatin time 2 – 5 hours
Enzymolysis temperature 42 – 50 °C
Final heating 80 °C (to stop enzymes)

Purification Process Parameters (Patent CN104530258A)

Step Conditions/Details
Strong acid cation exchange pH adjusted to ≥ 2.0, resin column treatment
Weak base anion exchange Elution with purified water and 3–7% NaCl
Sodium chloride elution 3–12% NaCl concentration
Ultrafiltration membrane 10,000 molecular weight cutoff, 0.2 μm filtration
Final drying temperature < 85 °C
Protein content in product < 1.1%, can reach < 0.7%
Purity > 98%

Microbial Biosynthesis Yield and Sulfation (Nature Communications 2021)

Parameter Value
Intracellular CS production ~27 μg/g dry cell weight
Sulfation degree ~96% of disaccharides sulfated
Enzyme engineering effect 3-fold increase in in vivo sulfation

Chemical Reactions Analysis

Types of Reactions: Chondroitin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure and enhance the properties of the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions include various sulfated and carboxylated derivatives of chondroitin, which can have enhanced biological activities and improved therapeutic properties .

Scientific Research Applications

Chondroitin sulfate sodium salt is utilized in pharmaceutical applications, and as a significant structural component of cartilage, it is used for the treatment of osteoarthritis .

Pharmaceutical Applications

  • Treatment of Osteoarthritis Chondroitin sulfate sodium salt is used as a treatment for osteoarthritis due to its role as an important structural component of cartilage . Studies suggest that oral treatment with sodium chondroitin sulfate is tolerable and that a dose of 1560 mg/day is more effective for pain relief in knee osteoarthritis than a lower dose of 260 mg/day .
  • Intravesical Treatment Chondroitin sulfate sodium salt has been used in intravesical treatments. In one study, a 2.0% chondroitin sulfate sodium salt solution in phosphate-buffered saline was administered once weekly. At week 7, 39.4% of patients in the active treatment group showed a moderate or marked improvement compared to 22.6% in the vehicle control group .
  • Quality Control Chondroitin sulfate sodium salt can be determined through easy, simple, and reproducible methods for routine quality control of pharmaceutical preparations .

Safety and Bioavailability

  • Safety Sufficient scientific evidence, including animal and human data, supports the safety-in-use of chondroitin sulfate sodium . It is found in the human body as a component of connective tissue and is commonly consumed as a dietary supplement .
  • Gastrointestinal Effects Gastrointestinal disorders were the most frequently reported adverse events in studies examining different dosing patterns of chondroitin sulfate. However, these occurred to a lesser extent than in the placebo group .
  • Dermatokinetics Assessing the bioavailability of drug molecules at the site of action provides insight into the efficiency of a dosage form .

Cosmetic Applications

  • Film Former Polymers, including some similar to chondroitin sodium salt, are applied as film formers in cosmetics .
  • Skin care Plants with antiseptic, skin-soothing, and anti-inflammatory properties are combined with oil extracts to create consumer-friendly topical formulations .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Compound Monomer Units Sulfation Pattern Key Biological Roles
Chondroitin Sodium Salt GalNAc + GlcA 4S (CSA), 6S (CSC) Cartilage repair, anti-inflammatory
Hyaluronic Acid (HA) GlcA + GlcNAc None Cell migration, tissue lubrication
L-Fucose Monosaccharide None Skin/hair health, anti-aging
Dermatan Sulfate Iduronic acid + GalNAc 4S Wound healing, anticoagulation
  • Hyaluronic Acid Sodium Salt: Unlike CSS, HA lacks sulfation and is non-adhesive, making it ideal for dermal fillers and ocular lubricants. CSS, however, exhibits stronger ECM stabilization and anti-inflammatory effects .
  • L-Fucose: A monosaccharide derivative, L-fucose enhances fibroblast proliferation (92.5% viability at 1 mg/mL) but upregulates only two genes (CAMK2G, PPM1A), whereas CSS downregulates 11 genes linked to inflammation and aging (e.g., FOS, JUNB) .
  • Sulfation Variants : CSA (4-sulfate) from bovine sources shows higher chondroprotective activity, while CSC (6-sulfate) from marine sources may exhibit distinct binding affinities to growth factors .

Pharmacological and Clinical Efficacy

Table 2: Clinical and Mechanistic Differences

Parameter This compound Hyaluronic Acid L-Fucose
Osteoarthritis Efficacy Reduces pain (ES: 0.23–0.30) Improves joint mobility No direct evidence
Gene Regulation Downregulates 11/12 genes No significant effect Upregulates 2/12 genes
Cell Proliferation 92.5% viability (0.1 mg/mL) 85–90% viability 95% viability (1 mg/mL)
  • A meta-analysis of 6 RCTs (764 patients) confirmed CSS reduces osteoarthritis symptoms (pain relief: p < 0.05) with minimal adverse effects . HA, in contrast, is more effective in improving synovial fluid viscosity .
  • In dermal papilla cells, CSS (0.1 mg/mL) suppressed pro-inflammatory genes (CXCL2, DUSP1) by >50%, while L-fucose showed weaker modulation .

Formulation and Mineral Salts

Table 3: Sodium vs. Calcium Salts

Property This compound Chondroitin Calcium Salt
Mineral Content Na⁺: 6–8% Ca²⁺: ≥6%, Na⁺: ≤0.5%
Bioavailability High (solubility >95%) Moderate (pH-dependent)
Applications Pharmaceuticals, hydrogels Dietary supplements
  • CSS is preferred in injectable formulations due to superior solubility, whereas calcium salts cater to low-sodium dietary needs .

Q & A

Q. Q1. What standardized methods are recommended for characterizing chondroitin sodium salt purity and sulfation patterns?

Methodological Answer :

  • Purity Analysis : Use titrimetric photometric titration with cetylpyridinium chloride to quantify chondroitin sulfate sodium content. This method detects turbidity endpoints and requires calibration with USP reference standards .
  • Sulfation Profiling : Enzymatic digestion (e.g., chondroitinase ABC) followed by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) to resolve disaccharide units (∆Di-4S, ∆Di-6S, ∆Di-0S). The ratio of ∆Di-4S to ∆Di-6S should exceed 1.0 for typical chondroitin sulfate A .
  • Structural Confirmation : Infrared (IR) spectroscopy to identify sulfate ester and carboxylate functional groups .

Q. Q2. How do source materials (e.g., bovine vs. porcine cartilage) influence this compound’s biochemical properties?

Methodological Answer :

  • Species-Specific Variability : Use disaccharide profiling (as above) to compare sulfation patterns. For example, bovine trachea-derived chondroitin sulfate A predominantly contains 4-sulfated disaccharides, while porcine cartilage may exhibit mixed sulfation .
  • Functional Impact : Test bioactivity in cell culture models (e.g., chondrocyte proliferation assays) to correlate sulfation patterns with therapeutic efficacy .

Q. Q3. What are the critical steps to ensure reproducibility in this compound extraction protocols?

Methodological Answer :

  • Hygroscopic Handling : Store dried samples in desiccators and weigh immediately after exposure to air to minimize moisture absorption .
  • Extraction Validation : Include internal controls (e.g., spiked recovery samples) during enzymatic digestion and chromatography to validate recovery rates .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer :

  • Meta-Analysis Framework : Systematically compare variables such as sulfation degree (∆Di-4S/6S ratio), molecular weight (via SEC-MALS), and impurities (e.g., residual proteins via SDS-PAGE) .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding affinity to growth factors (e.g., TGF-β1) and correlate with in vivo outcomes .

Q. Q5. What experimental design principles apply when studying this compound in hybrid hydrogel matrices for tissue engineering?

Methodological Answer :

  • Functionalization : Modify chondroitin sulfate with norbornene groups via Boc₂O/DMAP coupling for photo-crosslinkable hydrogels. Validate functionalization using ¹H NMR to confirm peak shifts (e.g., norbornene protons at 5.8–6.2 ppm) .
  • Rheological Testing : Perform oscillatory shear experiments to assess storage (G’) and loss (G’’) moduli under physiological conditions (37°C, pH 7.4) .

Q. Q6. How can researchers optimize chromatographic methods to separate this compound isomers with high resolution?

Methodological Answer :

  • Column Selection : Use anion-exchange columns (e.g., Dionex CarboPac PA200) with gradient elution (0–500 mM NaCl in 20 mM Tris-HCl, pH 8.0) .
  • Detection : Couple with suppressed conductivity detection or mass spectrometry (LC-MS) for low-abundance isomer quantification .

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer :

  • Dose-Response Modeling : Apply nonlinear regression (e.g., four-parameter logistic curve) to EC₅₀ calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .

Q. Q8. How should researchers address batch-to-batch variability in commercial this compound samples?

Methodological Answer :

  • Batch Characterization : Require vendors to provide disaccharide profiles, molecular weight distributions, and endotoxin levels (e.g., <0.1 EU/mg via LAL assay) .
  • In-House Verification : Perform orthogonal validation (e.g., SEC-MALS for molecular weight, ICP-MS for sodium content) .

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